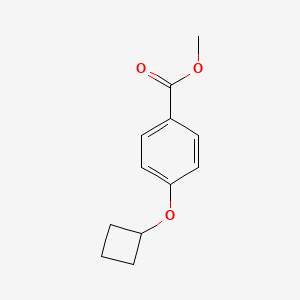

4-Cyclobutoxy-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclobutoxy-benzoic acid methyl ester, also known as methyl 4-cyclobutoxybenzoate, is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is characterized by a benzoic acid core substituted with a cyclobutoxy group and a methyl ester functional group. It is typically found as a light green solid and is used in various chemical and industrial applications .

Preparation Methods

The synthesis of 4-Cyclobutoxy-benzoic acid methyl ester can be achieved through several routes. One common method involves the esterification of 4-cyclobutoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the Steglich esterification method, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, can be used to synthesize esters under milder conditions .

Chemical Reactions Analysis

4-Cyclobutoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields the corresponding carboxylic acid, while reduction produces the alcohol derivative .

Scientific Research Applications

4-Cyclobutoxy-benzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-benzoic acid methyl ester involves its interaction with various molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

4-Cyclobutoxy-benzoic acid methyl ester can be compared with other similar compounds such as:

Methyl benzoate: Similar in structure but lacks the cyclobutoxy group, making it less sterically hindered and more reactive in certain reactions.

Ethyl 4-cyclobutoxybenzoate: Similar in structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility properties.

4-Cyclobutoxybenzoic acid: The parent acid of the ester, which can be used as a precursor in the synthesis of the ester.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .

Biological Activity

4-Cyclobutoxy-benzoic acid methyl ester (CBME) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and pharmacological applications of CBME.

Chemical Structure and Properties

This compound is characterized by its benzoic acid core substituted with a cyclobutoxy group and a methyl ester functionality. Its chemical structure can be represented as follows:

The biological activity of CBME is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activities involved in metabolic pathways, particularly those related to fatty acid metabolism. The compound has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis, thus promoting fatty acid oxidation in cellular models.

Pharmacological Effects

CBME exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies suggest that CBME may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The compound shows promise as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies indicate that CBME may have antimicrobial properties against certain bacterial strains.

Study 1: Fatty Acid Metabolism

In a study examining the effects of CBME on fatty acid metabolism, researchers demonstrated that treatment with CBME resulted in a significant decrease in lipid accumulation in liver cells. This effect was linked to the inhibition of ACC activity, leading to reduced fatty acid synthesis and enhanced β-oxidation.

Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capabilities of CBME. The results indicated that CBME significantly scavenged free radicals in vitro, suggesting its potential use as a dietary supplement for enhancing antioxidant defenses .

Study 3: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of CBME against various pathogens. The findings revealed that CBME exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural antimicrobial agent .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Decrease in cytokine levels | Inhibition of inflammatory pathways |

| Antioxidant | Scavenging of free radicals | Reduction of oxidative stress |

| Antimicrobial | Inhibition of bacterial growth | Disruption of bacterial cell membranes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-cyclobutoxy-benzoic acid methyl ester, and how can reaction conditions be standardized?

- Methodology : Start with benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) and functionalize the hydroxyl group via nucleophilic substitution. Cyclobutanol can be introduced using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) or acid-catalyzed esterification (e.g., sulfuric acid in methanol). Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution) .

- Key Parameters : Reaction temperature (60–80°C for esterification), solvent polarity (dichloromethane or DMF for cyclobutoxy group attachment), and stoichiometric ratios (1:1.2 benzoic acid:cyclobutanol).

Q. How can GC-MS and NMR spectroscopy be employed to characterize this compound?

- GC-MS Protocol : Use a polar capillary column (e.g., SP™-2560) with helium carrier gas (1.5 mL/min). Program oven temperature from 50°C (2 min) to 250°C at 10°C/min. Compare retention times and fragmentation patterns (m/z 164 for cyclobutoxy fragment, m/z 135 for methyl benzoate) against NIST spectral libraries .

- NMR Analysis : In CDCl₃, expect signals at δ 3.8–4.0 ppm (OCH₃), δ 4.5–5.0 ppm (cyclobutoxy protons), and δ 7.8–8.2 ppm (aromatic protons). Confirm ester linkage via carbonyl resonance at δ 165–170 ppm in ¹³C NMR .

Q. What are the critical purity assessment criteria for this compound in synthetic workflows?

- HPLC Method : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1.0 mL/min. Purity ≥98% is required for biological assays; quantify impurities (e.g., unreacted benzoic acid) via peak integration .

- Melting Point : Compare experimental mp (e.g., 115–118°C) to literature values to detect solvate formation or polymorphic impurities .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected GC-MS fragments or NMR shifts) be resolved during structural elucidation?

- Case Study : If a GC-MS fragment at m/z 121 is observed (unaccounted in theoretical spectra), investigate potential demethylation or cyclobutane ring-opening under ionization. Confirm via high-resolution MS (HRMS) and isotopic pattern analysis .

- NMR Discrepancies : Use 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, cyclobutoxy protons may split into complex multiplets due to ring strain; compare to model compounds like methyl 4-benzyloxybenzoate .

Q. What strategies optimize the stability of this compound under varying storage conditions?

- Degradation Pathways : Hydrolysis of the ester group in humid environments or photodegradation of the cyclobutoxy moiety. Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

- Storage Recommendations : Store in amber vials at –20°C under argon. Avoid prolonged exposure to polar solvents (e.g., DMSO) to prevent ester solvolysis .

Q. How can computational methods (e.g., DFT) predict reactivity or binding interactions of this compound in biological systems?

- DFT Workflow : Calculate electrostatic potential maps (Gaussian 09, B3LYP/6-31G*) to identify nucleophilic/electrophilic sites. Compare with analogs like 4-methoxybenzoic acid methyl ester to assess cyclobutoxy group effects on lipophilicity (LogP) .

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Validate with in vitro inhibition assays .

Q. Methodological Notes

Properties

IUPAC Name |

methyl 4-cyclobutyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-12(13)9-5-7-11(8-6-9)15-10-3-2-4-10/h5-8,10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWRYQAKTOPCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.